molecular formula C35H34O7 B016268 Calyxin H CAS No. 202596-22-3

Calyxin H

Cat. No. B016268
M. Wt: 566.6 g/mol
InChI Key: VIHJUBYCOAJPQW-ZMWVNLCDSA-N
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Description

Synthesis Analysis

The synthesis of Calyxin H and related compounds often involves complex chemical reactions that aim to replicate or modify the natural compound's structure. For instance, a method utilizing tandem Prins cyclization and Friedel-Crafts reaction has been developed for the synthesis of calyxin natural products, including Calyxin H. This method allowed for the preparation of core structures and facilitated the structure revision of several calyxin natural products based on synthetic correlations and NMR data (Tian, Jaber, & Rychnovsky, 2006). Additionally, a catalytic asymmetric synthesis approach has been utilized for the synthesis of Calyxin L, showcasing the diversity of synthetic strategies that can potentially be applied to Calyxin H (Washio, Nambu, Anada, & Hashimoto, 2007).

Molecular Structure Analysis

The molecular structure of Calyxin H, including its absolute stereochemistry, has been elucidated through spectroscopic means, considering its biogenesis. Calyxin H is distinguished by having a diarylheptanoid unit and a chalcone moiety, which contribute to its unique structural features and potential biological activities (Prasain, Li, Tezuka, Tanaka, Basnet, Dong, Namba, & Kadota, 1998).

Scientific Research Applications

  • Potential in Treating Hypertension and Other Conditions : Extracts from the calyx of Hibiscus sabdariffa, which contain Calyxin H, have been noted for their anti-hypertensive, hypotensive, and negative chronotropic effects. These extracts can reduce blood pressure and heart rate in both hypertensive and normotensive rats (Mojiminiyi et al., 2007). Furthermore, these extracts have applications in treating liver dysfunctions and diabetes, and have potential in food and industrial applications (Salem et al., 2021).

  • Cancer Treatment Potential : Calyxin H has been identified as an inhibitor of LSD1, suggesting its potential as a herbal drug for cancer treatment. This is supported by research indicating the antiproliferative activities of Calyxin H against various cancer cell lines (Panda et al., 2017).

  • Hepatoprotective and Antiproliferative Activities : Calyxin H, found in Alpinia blepharocalyx seeds, exhibits hepatoprotective and antiproliferative activities (Kadota et al., 2003).

  • Traditional Uses in Europe : Historically, Calyxin H has been used in Europe for the relief of amenorrhea and dysmenorrhea (Frerichs et al., 1891).

  • Application in Agriculture : In agriculture, specifically in the postharvest treatment of citrus fruits, HF-Calibra® containing Calyxin H significantly reduced calyx alterations induced by degreening treatment, thus maintaining fruit quality (Sdiri et al., 2013).

  • Synthesis and Structural Studies : The synthesis of Calyxin H has been achieved through chemical reactions like tandem Prins cyclization and Friedel-Crafts reaction, indicating its feasibility for laboratory synthesis and study (Tian et al., 2006).

Safety And Hazards

For safety and hazards information, you may refer to the Material Safety Data Sheet (MSDS) of Calyxin H .

Future Directions

Future research directions for Calyxin H could involve exploring its potential as a heat shock protein (HSP) inducer . Additionally, the application of high-throughput experimentation-based machine learning to virtual reaction screening could be a promising approach for future research .

properties

IUPAC Name

(E)-1-[2,4-dihydroxy-3-[(E,1S,5S)-5-hydroxy-1-(4-hydroxyphenyl)-7-phenylhept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34O7/c1-42-32-22-31(40)33(35(41)34(32)30(39)21-13-24-11-17-27(37)18-12-24)29(25-14-19-28(38)20-15-25)9-5-8-26(36)16-10-23-6-3-2-4-7-23/h2-7,9,11-15,17-22,26,29,36-38,40-41H,8,10,16H2,1H3/b9-5+,21-13+/t26-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHJUBYCOAJPQW-ZMWVNLCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)O)C(C=CCC(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)O)O)C(=O)C=CC4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C(=C1)O)[C@@H](/C=C/C[C@H](CCC2=CC=CC=C2)O)C3=CC=C(C=C3)O)O)C(=O)/C=C/C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calyxin H

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
JK Prasain, JX Li, Y Tezuka, K Tanaka… - Journal of natural …, 1998 - ACS Publications
… Calyxin H (1), a light yellow amorphous solid, showed [α] D −4.7 (c 0.18, MeOH), and its … Thus, calyxin H was considered to differ from 5 by the absence of a hydroxyl group in one of the …
Number of citations: 54 pubs.acs.org
JW Nam, GY Kang, AR Han, D Lee… - Journal of natural …, 2011 - ACS Publications
… and ent-calyxin H (8), were isolated from the EtOAc extract of the seeds of Alpinia katsumadai together with three known compounds, alpinnanin B (7), epicalyxin H (9), and calyxin H (10…
Number of citations: 31 pubs.acs.org
남주원 - 2011 - dspace.ewha.ac.kr
… , (3S,5S)-3,5-dihydroxy-1,7-diphenyl-6E-heptene (2), cardamonin (12), helichrysetin (13), alpinetin (15), 5-methoxynaringenin (17), 5,6-dehydrokawain (23), epicalyxin H (56), calyxin H …
Number of citations: 0 dspace.ewha.ac.kr
NR Panda, SR Bhoi, RM Rawal, MK Raval - academia.edu
… calyxin H show better ProTox scores than calyxin H in terms of … provides a clue to the antiproliferative acivity of calyxin H by … Our work thus suggests calyxin H and its derivatives may …
Number of citations: 0 www.academia.edu
TTH Ta, BK Nguyen, THK Do… - Vietnam Journal of …, 2022 - vietnamscience.vjst.vn
… Calyxin H is isolated from Alpinia katsumadai and Alpinia blepharocalyx [29, 30]. Our research results show that calyxin H strongly inhibits SARS-CoV-2 spike proteins with a free …
Number of citations: 1 vietnamscience.vjst.vn
JW Nam, EK Seo - Natural Product Communications, 2012 - journals.sagepub.com
… 7 of 32-35 and 37 was also determined by comparing the proton splitting patterns of H2-4 in the 1H NMR spectrum and the optical activities with those of epicalyxin H (38) and calyxin H …
Number of citations: 17 journals.sagepub.com
S Kadota, Y Tezuka, J Prasain… - Current Topics in …, 2003 - ingentaconnect.com
… Based on these comparisons and the analyses of the spectral data including the HMBC spectra, the structures of calyxin H and epicalyxin H, including the absolute one, were …
Number of citations: 76 www.ingentaconnect.com
C Per, UP Claeson, P Tuchinda, V Reutrakul - Studies in Natural Products …, 2002 - Elsevier
The 1,7-diarylheptanoids are a class of secondary plant metabolites characterised by the structural motif aryl-C 7 -aryl. Based on their chemical structures, the diarylheptanoids have …
Number of citations: 39 www.sciencedirect.com
XB Wang, CS Yang, JG Luo, C Zhang, J Luo, MH Yang… - Fitoterapia, 2017 - Elsevier
Six novel calyxins, named calyxin TW, ent-calyxin T and ent-calyxin U were isolated from the seeds of Alpinia katsumadai Hayata. Their relative configurations were elucidated by …
Number of citations: 7 www.sciencedirect.com
H Wagner, S Püls, T Barghouti, A Staudinger… - … Fingerprint Analysis of …, 2017 - Springer
… C, 7-epi-katsumain C, ent-alpinnanin A, ent-alpinnanin B, alpinnanin B, ent-calyxin H, calyxin H, epicalyxin H, (E,E)-5hydroxy-1,7-diphenyl-4,6-heptadien-3-one, (… OH HSS ent-Calyxin H …
Number of citations: 0 link.springer.com

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